molecular formula C14H11FO2 B1314240 (3-Fluorophenyl)(4-methoxyphenyl)methanone CAS No. 96719-99-2

(3-Fluorophenyl)(4-methoxyphenyl)methanone

Cat. No.: B1314240
CAS No.: 96719-99-2
M. Wt: 230.23 g/mol
InChI Key: MNNPLRRABKSPDN-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(4-methoxyphenyl)methanone is a diarylketone characterized by a carbonyl group bridging two aromatic rings: a 3-fluorophenyl ring and a 4-methoxyphenyl ring. The fluorine atom at the meta position of one phenyl ring and the methoxy group at the para position of the other introduce distinct electronic effects, influencing solubility, reactivity, and intermolecular interactions.

For example, (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone () was synthesized using AlCl₃-mediated acylation in nitrobenzene , while benzofuran-containing analogs () were prepared via multi-step reactions involving benzofuran intermediates .

Properties

IUPAC Name

(3-fluorophenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNPLRRABKSPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541585
Record name (3-Fluorophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96719-99-2
Record name (3-Fluorophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This method uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 3-fluorobenzoyl chloride and 4-methoxytoluene.

    Reaction Conditions: The reaction is carried out in an anhydrous environment, typically using dichloromethane as the solvent. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: The 3-fluorobenzoyl chloride is added dropwise to a solution of 4-methoxytoluene and aluminum chloride in dichloromethane. The mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of secondary alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: (3-Fluorophenyl)(4-methoxyphenyl)carboxylic acid.

    Reduction: (3-Fluorophenyl)(4-methoxyphenyl)methanol.

    Substitution: Brominated derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties
The compound has been investigated for its potential as a therapeutic agent in treating central nervous system disorders. Specifically, it has shown promise as a serotonin and norepinephrine reuptake inhibitor (SNRI), which can be beneficial in treating conditions such as depression, anxiety disorders, and obsessive-compulsive disorder. Research indicates that derivatives of this compound may enhance the efficacy of existing antidepressants by improving their pharmacokinetic properties .

Pharmaceutical Formulations
(3-Fluorophenyl)(4-methoxyphenyl)methanone is also utilized in the formulation of pharmaceutical compositions. Its ability to form stable salts with various acids enhances its solubility and bioavailability, making it an attractive candidate for drug development . The synthesis of these salts can be optimized to achieve desired melting points and stability profiles, which are critical for effective drug delivery systems .

Material Science

Polymer Chemistry
In material science, this compound has been explored as a precursor for the synthesis of functional polymers. Its fluorinated structure imparts unique properties such as chemical inertness and thermal stability, making it suitable for high-performance applications. These polymers can be used in coatings, adhesives, and composite materials that require enhanced durability and resistance to environmental degradation .

Fluorinated Coatings
The compound's fluorinated nature allows it to be incorporated into coatings that exhibit low surface energy, resulting in water-repellent and stain-resistant surfaces. Such coatings are valuable in industries ranging from automotive to consumer goods, where maintaining surface integrity is crucial .

Organic Synthesis

Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. It can be employed in the preparation of more complex molecules through various coupling reactions, including Suzuki and Heck reactions. These reactions are fundamental in constructing diverse organic frameworks that are essential in pharmaceutical research and agrochemical development .

Reactivity Studies
The compound's reactivity profile has been studied to understand its behavior under different conditions. For instance, its electrophilic nature allows it to participate in nucleophilic substitution reactions, which can be harnessed to modify its structure for specific applications .

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(4-methoxyphenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methoxy groups can influence the compound’s binding affinity and selectivity, affecting its overall efficacy.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural analogs, highlighting substituent variations and their implications:

Compound Name (Reference) Substituents/Ring Modifications Yield (%) Physical State Notable Properties/Activities
(3-Fluorophenyl)(4-methoxyphenyl)methanone 3-F, 4-OCH₃ on phenyl rings N/A N/A Target compound for comparison
(4-Fluoro)(4-hydroxy-3-methylphenyl)methanone 4-F, 4-OH, 3-CH₃ on phenyl rings N/A Pale yellow crystals Anti-fungal activity, O–H∙∙∙O hydrogen bonds
(2-Ethyl-4-fluorobenzofuran-3-yl)(4-methoxyphenyl)methanone (27j) Benzofuran core with 2-ethyl, 4-F substituents 95 White solid High yield, potential for binding studies
(4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone Thiophene core with 2-SCH₃ substituent N/A Yellow crystals Sulfur heterocycle, material science applications
(2,7-Dimethoxynaphthalen-1-yl)-(4-fluorophenyl)methanone Naphthalene core with 2,7-OCH₃ substituents N/A Crystalline Extended π-system, C–H∙∙∙O interactions
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone Pyrazole core with amino and phenyl groups N/A N/A Heterocyclic diversity, antibacterial potential

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluorophenyl group (electron-withdrawing) and 4-methoxyphenyl group (electron-donating) in the target compound create a polarized carbonyl group, enhancing reactivity in nucleophilic additions or electrophilic substitutions compared to non-halogenated analogs .
  • Heterocyclic Modifications: Benzofuran (27j, 27d) and thiophene () analogs exhibit altered π-conjugation and steric profiles. For instance, benzofuran derivatives in showed yields up to 95%, suggesting stability in synthesis, while thiophene-based methanones may offer redox-active properties for material applications .

Crystallographic and Spectroscopic Data

  • Crystal Packing : The naphthalene derivative () exhibits C–H∙∙∙O interactions (Fig. 3), while the hydroxy-substituted analog () forms O–H∙∙∙O bonds, both influencing melting points and solubility .
  • NMR Characterization: (4-Methoxyphenyl)(phenyl)methanone () was analyzed via ¹H/¹³C NMR, providing reference data for verifying structural analogs .

Biological Activity

(3-Fluorophenyl)(4-methoxyphenyl)methanone, also known by its chemical structure C14H11FO2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a fluorine atom and a methoxy group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H11FO2
  • Molecular Weight : 232.24 g/mol
  • SMILES Notation : Cc1ccc(cc1)C(=O)c2cc(cc(c2)F)OC

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit microbial growth. Similar compounds have shown efficacy against various bacterial strains, indicating a possible broad-spectrum antimicrobial effect .
  • Antioxidant Properties : The presence of methoxy and fluorine substituents may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity .
  • Cytotoxic Effects : Research indicates that this compound exhibits cytotoxicity against cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (breast cancer) cells, suggesting potential applications in cancer therapy .

Anticancer Activity

A study assessed the cytotoxic effects of this compound on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using the MTT assay. Results indicated that this compound significantly reduced cell viability in both cell lines, with IC50 values demonstrating higher potency against U-87 cells compared to MDA-MB-231 cells.

CompoundCell LineIC50 (µM)
(3-F)(4-M)U-8712.33 ± 3.06
(3-F)(4-M)MDA-MB-23122.01 ± 3.35

Antioxidant Activity

The antioxidant activity was evaluated using the DPPH radical scavenging method. The compound demonstrated significant free radical scavenging ability, comparable to established antioxidants like ascorbic acid.

Case Studies

  • Study on Antimicrobial Properties : A research team explored the antimicrobial efficacy of various derivatives of phenylmethanones, including this compound. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
  • Cytotoxicity Assessment : In a comparative study involving several phenylmethanone derivatives, this compound was found to be one of the most effective compounds against cancer cell lines, leading to further investigations into its mechanism of action and structure-activity relationships (SAR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Fluorophenyl)(4-methoxyphenyl)methanone
Reactant of Route 2
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(3-Fluorophenyl)(4-methoxyphenyl)methanone

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